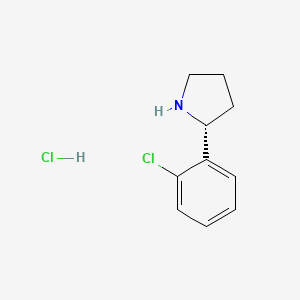

(r)-2-(2-Chlorophenyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-(2-Chlorophenyl)pyrrolidine hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound consists of a pyrrolidine ring substituted with a 2-chlorophenyl group, and it is commonly used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Chlorophenyl)pyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the 2-chlorophenyl group and the pyrrolidine ring.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

Substitution Reaction: The 2-chlorophenyl group is introduced to the pyrrolidine ring through a substitution reaction, often using a halogenation reagent such as thionyl chloride.

Chiral Resolution: The racemic mixture of the compound is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-(2-Chlorophenyl)pyrrolidine hydrochloride is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is carefully monitored to maintain the desired enantiomeric excess and to minimize the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

®-2-(2-Chlorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

®-2-(2-Chlorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ®-2-(2-Chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

(s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride: The enantiomer of the compound with different biological activity.

2-(2-Chlorophenyl)pyrrolidine: The non-chiral version of the compound.

2-(2-Bromophenyl)pyrrolidine hydrochloride: A similar compound with a bromine atom instead of chlorine.

Uniqueness

®-2-(2-Chlorophenyl)pyrrolidine hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. Its ability to interact with chiral receptors and enzymes makes it valuable in medicinal chemistry and drug development.

Actividad Biológica

(R)-2-(2-Chlorophenyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention due to its unique biological activities. This compound interacts with various molecular targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate the activity of neurotransmitters and other critical biological pathways. For instance, the compound has shown potential in inhibiting cholinesterases, which are crucial for neurotransmitter regulation in the nervous system .

Anticonvulsant Activity

Recent studies have indicated that derivatives of (R)-2-(2-Chlorophenyl)pyrrolidine exhibit anticonvulsant properties. In animal models, compounds derived from this structure have been tested for their efficacy against seizures induced by electrical stimulation and chemical agents. One study reported that certain derivatives demonstrated lower effective doses compared to established anticonvulsants like valproic acid, suggesting a promising therapeutic index .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be significantly lower than those for standard antibiotics, indicating strong antibacterial potential .

Anticancer Activity

Studies have evaluated the anticancer properties of pyrrolidine derivatives, including this compound. These compounds were tested against human cancer cell lines such as A549 (lung adenocarcinoma) and exhibited notable cytotoxic effects. The structure-activity relationship analysis revealed that modifications in the phenyl ring influence the anticancer efficacy, with certain substitutions enhancing activity .

Data Tables

| Activity | Tested Compound | MIC (µg/mL) | Efficacy |

|---|---|---|---|

| Anticonvulsant | 3-(2-chlorophenyl)-pyrrolidine derivative | 68.30 | Effective in MES test |

| Antimicrobial | (R)-2-(2-Chlorophenyl)pyrrolidine | <125 | Effective against E. coli |

| Anticancer | (R)-2-(2-Chlorophenyl)pyrrolidine | 100 | Significant cytotoxicity |

Case Studies

- Anticonvulsant Study : A series of pyrrolidine derivatives were synthesized and tested in various seizure models. The most active compound showed a protective index greater than traditional anticonvulsants, indicating promising potential for epilepsy treatment .

- Antimicrobial Evaluation : In vitro tests demonstrated that certain derivatives inhibited the growth of resistant bacterial strains at low concentrations, making them candidates for further development as antibiotics .

- Anticancer Research : A549 lung cancer cells treated with specific pyrrolidine derivatives showed reduced viability compared to controls, highlighting their potential use in cancer therapy .

Propiedades

IUPAC Name |

(2R)-2-(2-chlorophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPJACFZHCPALP-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.